1-Phenylbutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394072 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-19-7 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Studies
Established Reaction Pathways for 1-Phenylbutan-1-amine Synthesis
The principal methods for synthesizing this compound include reductive amination, catalytic hydrogenation of nitriles, nucleophilic substitution, and the Hofmann rearrangement. Each of these pathways presents distinct advantages and limitations.
Reductive Amination of 1-Phenylbutan-1-one
Reductive amination of 1-phenylbutan-1-one stands out as a highly efficient and widely utilized method for producing this compound. ontosight.ai This one-pot reaction is valued for its mild conditions and compatibility with various functional groups. mdpi.com The process can be optimized for high yields, often ranging from 70-90%, by carefully controlling reaction parameters such as temperature, pressure, and reactant ratios.
The reaction proceeds through the initial formation of an imine intermediate. This occurs via the nucleophilic addition of an amine, such as ammonia (B1221849), to the carbonyl group of 1-phenylbutan-1-one. libretexts.org This step is typically catalyzed by a mild acid. masterorganicchemistry.com The resulting carbinolamine intermediate then undergoes dehydration to form the C=N double bond of the imine. libretexts.org
The mechanism involves the following key steps:
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the ketone. libretexts.org
Proton Transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion. rsc.org
Deprotonation: The iminium ion is then deprotonated to yield the final imine product. libretexts.org
This imine intermediate is subsequently reduced to the final amine product. masterorganicchemistry.com
The choice of reducing agent is critical for the success of the reductive amination. Two commonly employed and effective reducing agents are sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation.
Sodium Cyanoborohydride (NaBH3CN): This reagent is favored for its mildness and selectivity. It effectively reduces the protonated imine (iminium ion) but is generally unreactive towards the ketone starting material, thus preventing the formation of alcohol byproducts. diva-portal.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at temperatures ranging from ambient to mild heating (25–60 °C).
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is a scalable and industrially viable option. Optimal conditions often require elevated temperatures (50–80°C) and hydrogen pressures (3–5 atm) to achieve high conversion rates. Careful control of these parameters is essential to prevent over-reduction or side reactions.
| Reducing Agent | Typical Conditions | Advantages | Limitations |
| Sodium Cyanoborohydride | Methanol/Ethanol, 25-60°C | High selectivity, mild conditions. | Can be more expensive for large-scale synthesis. |
| Catalytic Hydrogenation | H2 gas, Pd/C or Raney Ni catalyst, 50-80°C, 3-5 atm. | Scalable, cost-effective for industrial production. | Requires specialized high-pressure equipment, potential for over-reduction. |
Catalytic Hydrogenation of Phenylbutanenitrile
An alternative route to this compound is the catalytic hydrogenation of phenylbutanenitrile. This method offers a direct conversion of the nitrile functional group to a primary amine. The process typically employs catalysts like Raney nickel or palladium on carbon under high pressure and elevated temperatures (80–150 °C). While this method is scalable and direct, it necessitates specialized high-pressure equipment and careful control to manage the reaction conditions effectively.
Nucleophilic Substitution Reactions
This compound can also be synthesized through nucleophilic substitution reactions. A common approach involves the direct alkylation of ammonia with a 1-phenylbutyl halide, such as 1-phenylbutyl bromide or chloride. This reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) under reflux conditions, with a base such as sodium hydroxide (B78521) or potassium carbonate to neutralize the acid formed during the reaction. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as side products, which can complicate purification.
Recent advancements have explored the direct dehydroxylative nucleophilic substitution of alcohols, which could provide a more efficient route from readily available starting materials. cas.cn
Hofmann Rearrangement of 1-Phenylbutanamide
The Hofmann rearrangement offers a classical method for converting a primary amide, in this case, 1-phenylbutanamide, into a primary amine with one less carbon atom. wikipedia.org The reaction is typically carried out using sodium hypochlorite (B82951) (NaOCl) or bromine in an alkaline medium at cool temperatures (0–25 °C). The mechanism involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org While this method is a valid synthetic route, it is less commonly employed for the synthesis of this compound due to the availability of more direct and efficient methods like reductive amination.
Reduction of Corresponding Nitro Compounds
A viable pathway for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 1-nitro-1-phenylbutane. ontosight.ai This transformation is a fundamental reaction in organic chemistry for preparing primary amines. Modern catalytic systems have been developed to facilitate the reduction of nitro compounds to amines under mild conditions. One such advanced protocol involves an iridium-catalyzed one-pot reductive amination where the nitro compound is reduced in situ before reacting with a carbonyl compound. nih.gov This type of transfer hydrogenation offers an efficient route for amine synthesis, demonstrating a strategy applicable to the production of this compound from its nitro analogue. nih.gov The high reactivity of C-nitroso intermediates, which can be formed during the process, requires careful control of reaction conditions to prevent side reactions like isomerization to oximes or oxidation to the starting nitro compound. nih.gov
Enantioselective and Asymmetric Synthesis Strategies
The production of single-enantiomer chiral amines is of high importance, and biocatalysis using engineered transaminases (ATAs) has emerged as a powerful and green alternative to traditional chemical methods. mdpi.commdpi.com
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.commbl.or.kr Their high stereoselectivity makes them ideal for producing enantiomerically pure amines. mbl.or.kr
Kinetic resolution is a widely used biocatalytic method to separate enantiomers from a racemic mixture. In this process, an enantioselective transaminase selectively converts one enantiomer of racemic this compound into its corresponding ketone, 1-phenylbutan-1-one. This leaves the unreacted amine enantiomer in high enantiomeric purity. diva-portal.orgdiva-portal.org For instance, an (R)-selective transaminase can be used to resolve a racemic amine, yielding the (S)-enantiomer with high optical purity. diva-portal.orgdiva-portal.org The reaction equilibrium often favors the formation of the ketone and the amino acid byproduct (e.g., L-alanine from pyruvate), which drives the resolution process. mdpi.com This technique is limited by a maximum theoretical yield of 50% for the desired enantiomer. mdpi.com
To overcome the 50% yield limitation of kinetic resolution, asymmetric synthesis from a prochiral precursor is the preferred method. mbl.or.kr This approach involves the direct amination of the prochiral ketone, 1-phenylbutan-1-one, to yield a single, desired enantiomer of this compound with a theoretical yield of up to 100%. mbl.or.krengineering.org.cn
Research has demonstrated the utility of an engineered (S)-selective transaminase from Chromobacterium violaceum, the L59A variant (Cv-ATA L59A), for this purpose. diva-portal.orgdiva-portal.org This enzyme was successfully applied to the asymmetric synthesis of (S)-1-phenylbutan-1-amine, a key component of the deubiquitinase inhibitor degrasyn (WP1130). diva-portal.orgdiva-portal.orgdiva-portal.org The enzyme exhibited good tolerance to high concentrations of the amino donor, isopropylamine (B41738), and produced (S)-1-phenylbutan-1-amine in an enantiomerically pure form. diva-portal.orgdiva-portal.org
Table 1: Asymmetric Synthesis of (S)-1-Phenylbutan-1-amine
| Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Reference |
| Cv-ATA L59A | 1-Phenylbutan-1-one | (S)-1-Phenylbutan-1-amine | >99% | diva-portal.org, diva-portal.org |
The catalytic activity of all transaminases depends on the cofactor pyridoxal-5'-phosphate (PLP). mbl.or.krresearchgate.net The mechanism, known as a ping-pong bi-bi reaction, occurs in two main half-reactions. mdpi.commdpi.com
First Half-Reaction (Deamination of Amino Donor): The process begins with the PLP cofactor bound to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. mbl.or.krnih.gov An amino donor (e.g., isopropylamine or alanine) displaces the lysine to form a new external aldimine with the PLP. mbl.or.kr This is followed by a tautomerization and subsequent hydrolysis, which transfers the amino group to the PLP, converting it into pyridoxamine-5'-phosphate (PMP). nih.govlibretexts.org The ketone byproduct of the amino donor is then released from the active site. mdpi.com
Second Half-Reaction (Amination of Ketone Acceptor): The prochiral ketone substrate (1-phenylbutan-1-one) enters the active site and binds to the PMP. mbl.or.kr The amino group from PMP is then transferred to the ketone substrate. libretexts.org This step forms the chiral amine product (this compound) and regenerates the original PLP-lysine internal aldimine, preparing the enzyme for the next catalytic cycle. mdpi.comlibretexts.org
Throughout this cycle, the PLP acts as a temporary carrier for the amino group and provides an "electron sink" to stabilize charged intermediates, which is essential for breaking and forming the necessary chemical bonds. libretexts.org
Wild-type transaminases often show limited activity towards bulky, non-natural substrates like 1-phenylbutan-1-one due to the constrained size and shape of their active site pockets. rsc.orgdiva-portal.org Protein engineering has been instrumental in overcoming these limitations by redesigning the enzyme's active site to better accommodate such substrates. rsc.org
A key strategy involves the rational engineering of the large and small substrate-binding pockets that flank the PLP cofactor. rsc.orgdiva-portal.org For instance, in one study, the large binding pocket of an (S)-selective ω-transaminase (BPTA) was engineered to improve the conversion of bulky aryl alkyl ketones. rsc.org Key mutations included:
W82A: This mutation relieved steric hindrance in the active site, resulting in a 14-fold improvement in specific activity. rsc.org
M78F and I284F: These substitutions introduced beneficial π–π stacking interactions to enhance the binding affinity for the aryl substrate. rsc.org
T440Q: This change provided a more hydrophobic and flexible environment near the active site entrance, further improving substrate affinity. rsc.org
The combination of these mutations in a quadruple variant (M78F/W82A/I284F/T440Q) enhanced the catalytic efficiency (kcat/KM) by over 470-fold and increased the reaction conversion from 1.3% (wild-type) to 94.4%, all while maintaining perfect enantioselectivity (>99.9% ee). rsc.org
Table 2: Example of Transaminase Engineering for Bulky Ketones
| Enzyme Variant (BPTA) | Mutation(s) | Effect | Reference |
| WT | None | Low activity (1.3% conversion) | rsc.org |
| W82A | W82A | Relieved steric barrier, 14x increase in specific activity | rsc.org |
| Quadruple Mutant | M78F/W82A/I284F/T440Q | >470-fold increase in catalytic efficiency, 94.4% conversion | rsc.org |
Beyond direct protein engineering, process optimization is crucial. The unfavorable thermodynamic equilibrium of the transamination reaction can be shifted towards the product side by employing strategies like in-situ by-product removal. mdpi.com A common and effective method is to couple the transaminase reaction with a pyruvate (B1213749) decarboxylase (PDC), which converts the pyruvate byproduct (when alanine (B10760859) is the amino donor) into acetaldehyde (B116499) and CO2, effectively pulling the equilibrium towards the formation of the desired chiral amine. mdpi.comtdx.cat
Biocatalytic Approaches via Engineered Transaminases (ATAs)
Cascade Reactions with Pyruvate Decarboxylase (PDC) for Equilibrium Shift
Biocatalytic cascade reactions offer an elegant and efficient route to chiral amines. A notable strategy for synthesizing (S)-1-phenylbutan-1-amine involves a bienzymatic system coupling an ω-transaminase (ω-TA) with pyruvate decarboxylase (PDC). mdpi.comtdx.cat The transaminase, for instance from Paracoccus denitrificans, catalyzes the transfer of an amino group from a donor like L-alanine to butyrophenone (B1668137). tdx.cat This reaction, however, is often limited by an unfavorable equilibrium.
To overcome this, PDC from Saccharomyces cerevisiae is introduced into the reaction mixture. tdx.cat The PDC irreversibly decarboxylates the pyruvate co-product to acetaldehyde and carbon dioxide, effectively shifting the reaction equilibrium towards the desired amine product. mdpi.comtdx.cat This in situ by-product removal leads to high conversion rates and excellent enantiomeric excess. mdpi.comresearchgate.net Studies have demonstrated that coupling PDC with transaminases from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) can dramatically enhance the synthesis of the target amine, achieving yields greater than 60% and enantiomeric excesses of approximately 90%. mdpi.comresearchgate.net
Table 1: Transaminase Screening for 3-Amino-1-phenylbutane (a related amine) Synthesis with and without PDC mdpi.com
| Transaminase | Conversion without PDC (%) | Conversion with PDC (%) |
| CviTA | < 5 | > 60 |
| VflTA | < 5 | > 60 |
| Reaction conditions: 24 h; 30 °C; 10 mM substrate; 200 mM L-Alanine. |
Asymmetric Reduction of Ketimines
The asymmetric reduction of ketimines, formed from the condensation of butyrophenone and an amine source, is a cornerstone for producing enantiomerically pure this compound. acs.org This method relies on chiral catalysts to direct the stereoselective addition of hydrogen.
One effective approach is transfer hydrogenation. A catalyst system comprising an iridium complex, such as Ir(Cp*)I(2)/I(2), and a chiral ligand can facilitate the reduction of the ketimine using a hydrogen donor like formic acid. researchgate.net The chirality of the ligand is crucial for inducing high enantioselectivity.
Catalytic hydrogenation using rhodium or iridium complexes with chiral phosphine (B1218219) ligands is also widely employed. acs.org For example, the N-benzylimine of butyrophenone can be hydrogenated in the presence of a chiral iridium catalyst, followed by deprotection to yield the primary amine. acs.orgnih.gov The choice of metal, ligand, and reaction conditions significantly influences both the yield and the enantiomeric excess of the final product. acs.org Research has shown that reagents like Itsuno's reagent can reduce N-substituted ketimines to the corresponding amines in high yields and with significant optical induction. psu.edu
Asymmetric Allylation of Imines
Asymmetric allylation of imines presents a versatile method for synthesizing chiral homoallylic amines, which can serve as precursors to this compound. beilstein-journals.orgnih.gov This reaction involves the addition of an allyl group to an imine, with stereocontrol exerted by a chiral catalyst.
Chiral BINOL-derived phosphoric acids or their corresponding boron complexes can catalyze the addition of an allylating agent, such as an allylboronate, to an imine. beilstein-journals.orgcore.ac.uk The chiral catalyst creates a defined environment that directs the nucleophilic attack of the allyl group to one face of the C=N double bond, resulting in an enantiomerically enriched product. Subsequent chemical modifications, such as saturation of the allyl double bond, would be required to convert the resulting homoallylic amine to this compound.
Enantioselective Synthesis via Grignard Reagent Addition to Chiral Hydrazones
A well-established method for the enantioselective synthesis of amines involves the diastereoselective addition of Grignard reagents to chiral hydrazones. This strategy utilizes a removable chiral auxiliary to control the stereochemistry of the addition.
The synthesis commences with the reaction of butyrophenone with a chiral hydrazine, such as (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP), to form a chiral hydrazone. The addition of a Grignard reagent to this hydrazone proceeds with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary. researchgate.net The subsequent cleavage of the N-N bond in the resulting hydrazine, typically by hydrogenolysis with Raney nickel, removes the auxiliary and furnishes the desired chiral primary amine with high enantiomeric purity. researchgate.netresearchgate.net
Asymmetric Recognition Methods
The separation and analysis of the enantiomers of this compound are critical for both synthetic and analytical purposes. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this. Using a chiral stationary phase (CSP), the enantiomers exhibit different affinities due to the formation of transient diastereomeric complexes, leading to different retention times and allowing for their separation and quantification. chimia.ch
Novel and Value-Added Synthetic Routes
Developing synthetic routes from simple, abundant starting materials is a key goal in modern organic chemistry.
Synthesis from n-Butylbenzene and Related Benzyl (B1604629) Oxidations
Novel synthetic strategies aim to produce this compound from inexpensive and readily available hydrocarbons like n-butylbenzene. researchgate.net A key transformation in this approach is the selective oxidation of the benzylic C-H bond.
Direct benzylic amination, though challenging, offers a direct route. More commonly, the synthesis proceeds via the oxidation of n-butylbenzene to butyrophenone. masterorganicchemistry.com Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can achieve this transformation. masterorganicchemistry.com The resulting butyrophenone can then be converted to this compound through established methods like reductive amination. This two-step sequence, starting from a simple aromatic hydrocarbon, represents a valuable and atom-economical pathway. researchgate.netmasterorganicchemistry.com
Copper-Catalyzed Hydroamination Reactions
Copper-catalyzed hydroamination has become a robust and conceptually novel method for the synthesis of enantioenriched secondary and tertiary amines. mit.edunih.gov This approach utilizes a copper(I) hydride (CuH) catalyst, which facilitates the addition of an amine to an alkene or alkyne. mit.edunih.gov The reaction often employs O-acylhydroxylamines as electrophilic amine sources. nih.gov
A general catalytic cycle for the hydroamination of styrenes involves the formation of a phosphine-ligated CuH catalyst from a copper(II) precatalyst, a phosphine ligand, and a silane. nih.gov This catalyst then undergoes olefin insertion to form a copper(I) alkyl species. nih.gov This intermediate is subsequently intercepted by an amine electrophile to generate the chiral amine product and a phosphine-ligated copper(I) carboxylate. nih.govacs.org The regeneration of the CuH catalyst from the copper(I) carboxylate complex closes the catalytic cycle. nih.gov
Mechanistic studies have shown that for the hydroamination of styrenes, the reaction can be zero-order in the substrate. acs.org The turnover-limiting step is often the regeneration of the CuH catalyst from the copper(I) carboxylate intermediate. acs.org The choice of the amine electrophile can significantly impact the reaction rate by influencing this regeneration step. acs.org For instance, using amine electrophiles with different benzoate (B1203000) groups can lead to a several-fold rate enhancement. acs.org
The scope of this methodology is broad, and it is compatible with various functional groups, including alcohols, esters, amides, and halides. nih.gov Generally, the hydroamination of olefins with an activating substituent like an aryl group results in the amine being introduced adjacent to that substituent. nih.gov
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes to chiral amines like this compound. Detailed mechanistic studies, including transition state analysis and investigation of catalyst and reaction condition influences, provide the insights needed for rational improvements in yield and stereoselectivity.
Transition State Analysis in Stereoselective Transformations
The stereoselectivity in catalytic asymmetric reactions is determined by the relative energies of the diastereomeric transition states. In the context of synthesizing chiral amines, computational studies, such as those using density functional theory (DFT), are invaluable for elucidating the origin of stereoselectivity. rsc.org
For instance, in the asymmetric amination of alcohols via a borrowing hydrogen mechanism, a cooperative effect between an iridium catalyst and a chiral phosphoric acid has been identified. rsc.org The chiral phosphate (B84403) acts as a counterion, contributing to stereoinduction through strong electrostatic interactions and weaker noncovalent interactions within the diastereoselectivity-determining hydride transfer step. rsc.org
In amine-catalyzed aldol (B89426) reactions involving enamine intermediates, theoretical studies have shown that the stereochemistry is controlled during the C-C bond formation step. researchgate.net The preferred transition states often adopt a half-chair conformation stabilized by hydrogen bonding, which facilitates proton transfer and lowers the activation energy. researchgate.net
The stereoselective reduction of ketones, a related transformation for producing chiral alcohols that can be precursors to amines, has also been studied. For example, the reduction of 1-phenylbutan-1-one with a chiral aluminum-hydride reagent (BINAL-H) proceeds with high enantioselectivity. ethernet.edu.et The favored transition state is a six-membered ring where the aromatic group occupies an equatorial position to minimize steric and electronic repulsion. ethernet.edu.et
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of a chemical transformation, influencing both regioselectivity and stereoselectivity. jocpr.com In catalyst-controlled reductive amination, transition metal catalysts, such as those based on ruthenium, iridium, and nickel, can achieve high levels of selectivity by mediating the formation and reduction of imine intermediates. jocpr.com
In copper-catalyzed hydroamination, the ligand bound to the copper center is critical for achieving high enantioselectivity. nih.govchinesechemsoc.org For example, ligands like (S)-DTBM-SEGPHOS and (S,S)-Ph-BPE have proven effective in the asymmetric hydroamination of styrenes and other vinylarenes. nih.govchinesechemsoc.org The steric and electronic properties of the ligand influence the geometry of the transition state, thereby dictating the facial selectivity of the olefin insertion step. nih.govacs.org
Reaction conditions such as temperature, solvent, and the nature of the aminating agent also have a significant impact. In Pd-catalyzed amination reactions, the choice of phosphoramidite (B1245037) ligand and its substituents can be key to achieving high yield and stereoselectivity. nih.gov Steric modulation of the ligand can significantly influence the outcome of the reaction. nih.gov Furthermore, the electronic nature of the amine electrophile in CuH-catalyzed hydroamination can dramatically affect the reaction rate by influencing the turnover-limiting catalyst regeneration step. acs.org
Systematic optimization of these parameters, guided by mechanistic understanding, has led to the development of highly efficient and selective protocols for the synthesis of chiral amines. nih.govacs.org
Chemical Transformations and Derivatization Research
Reactivity Profiles of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of 1-phenylbutan-1-amine is central to its chemical behavior, enabling it to act as a nucleophile and a base. Its position at the benzylic carbon—the carbon atom directly attached to the phenyl ring—influences the reactivity of both the amine group and the C-H bond at that position.
The oxidation of primary benzylic amines can lead to a variety of products, primarily imines, which can be subsequently hydrolyzed to form ketones or aldehydes. While direct conversion to a ketone would involve the replacement of the C-N bond with a C=O bond, the more common pathway involves the oxidation of the amine to an imine intermediate.
Research into the oxidation of benzylic amines has identified several effective methods. For instance, metal-free and catalyst-free systems using hydrogen peroxide (H₂O₂) as the oxidant have been developed for the oxidation of benzyl (B1604629) amines to their corresponding imines in good to excellent yields. researchgate.net Another approach involves using a catalytic amount of iodine (I₂) with tert-butyl hydroperoxide (TBHP) as the oxidant, which facilitates the cleavage of the benzylic C-H bond under mild conditions. acs.org Photocatalytic methods using riboflavin (B1680620) tetraacetate and visible light can also convert benzylamines into their corresponding aldehydes, with oxygen as the terminal oxidant. researchgate.net
For this compound, oxidation would initially form the corresponding imine, 1-phenylbutylideneamine. Subsequent hydrolysis of this imine intermediate under aqueous acidic or basic conditions would yield 1-phenyl-1-butanone, a ketone.
Table 1: General Oxidation Reactions of Primary Benzylic Amines
| Oxidant/Catalyst System | Intermediate Product | Final Product (after Hydrolysis) | Reference |
|---|---|---|---|
| H₂O₂ (catalyst-free) | Imine | Ketone/Aldehyde | researchgate.net |
| I₂ / TBHP | Imine | Ketone/Aldehyde | acs.org |
| Riboflavin Tetraacetate / O₂ / Light | Imine | Aldehyde | researchgate.net |
| Benzoyl Peroxide / Cs₂CO₃ | Hydroxylamine/Imine | Ketone | researchgate.netstrath.ac.uk |
The term "reduction" of a primary amine to a secondary or tertiary amine is a misnomer; these transformations are correctly classified as N-alkylation reactions. The primary amine is not reduced further but is instead converted into a more substituted amine. This is a fundamental process for building more complex molecular structures.
A prominent modern method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov In this process, a catalyst, typically based on a transition metal like ruthenium or cobalt, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. nih.govacs.orgorganic-chemistry.orgrsc.org The primary amine then reacts with this aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated secondary amine. nih.govresearchgate.net This method is highly atom-economical, producing only water as a byproduct. organic-chemistry.org
Another key strategy is reductive amination , which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction in the same pot. wikipedia.orgmasterorganicchemistry.comyoutube.com Acid-stable reducing agents like sodium cyanoborohydride (NaBH₃CN) are often used because they selectively reduce the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.comyoutube.com Two successive reductive aminations can convert a primary amine into a tertiary amine. youtube.com
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. A classic example is the reaction with alkyl halides, such as benzyl bromide, which proceeds via an Sₙ2-type mechanism to form secondary and, subsequently, tertiary amines. researchgate.net However, direct alkylation with alkyl halides can be difficult to control, often leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com
The nucleophilicity of the amine allows it to readily attack electron-deficient centers. This reactivity is fundamental to forming new carbon-nitrogen bonds and is a cornerstone of amine derivatization.
Table 2: Nucleophilic Reactions of this compound
| Electrophile | Reaction Type | Product Class |
|---|---|---|
| Alkyl Halide (e.g., R-Br) | Nucleophilic Substitution (Sₙ2) | Secondary/Tertiary Amine |
| Acyl Chloride (e.g., R-COCl) | Nucleophilic Acyl Substitution | N-substituted Amide |
| Acid Anhydride (B1165640) (e.g., (RCO)₂O) | Nucleophilic Acyl Substitution | N-substituted Amide |
| Aldehyde/Ketone (e.g., R₂C=O) | Nucleophilic Addition (forms Imine) | Imine / Secondary Amine (after reduction) |
Synthesis of N-Alkylated and N-Acylated Derivatives
Building upon the nucleophilic character of the primary amine, the synthesis of N-alkylated and N-acylated derivatives of this compound is a common strategy for creating new chemical entities.
N-Alkylation can be achieved through several methods. As mentioned, the reaction with alkyl halides is a direct route, though it may lack selectivity. youtube.com A more controlled and environmentally benign approach is the catalytic N-alkylation using alcohols via the borrowing hydrogen mechanism, which has been shown to be effective for a wide range of primary amines under mild conditions. nih.govacs.orgorganic-chemistry.org
N-Acylation involves the reaction of this compound with an acylating agent to form an amide bond. This is a highly reliable and widely researched transformation. researchgate.net Common acylating agents include acyl chlorides and acid anhydrides. researchgate.net The reaction with acetic anhydride, for example, would yield N-(1-phenylbutyl)acetamide. researchgate.netchemguide.co.uk These reactions are typically fast and efficient, often proceeding readily without the need for complex catalysts. researchgate.netresearchgate.net The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Design and Synthesis of Advanced Analogues and Scaffolds
The this compound framework serves as a starting point for the design and synthesis of more complex molecules with tailored properties. Research in this area focuses on modifying the core structure to create advanced analogues and molecular scaffolds.
Synthetic strategies often involve multi-step sequences. For instance, analogues can be created by first synthesizing a ketone precursor, such as 4-phenyl-2-butanone, and then introducing the amine functionality through methods like asymmetric reductive amination using biocatalysts like transaminases. mdpi.com This enzymatic approach allows for the synthesis of specific chiral amines, which is crucial in pharmaceutical chemistry. mdpi.com Chemical synthesis of chiral amines can also be achieved through the hydrogenation of Schiff bases or through diastereoisomeric crystallization. mdpi.com
Modifying the structure of this compound has a predictable impact on its physicochemical properties.
Modification of the Butyl Chain: Altering the length, branching, or introducing functional groups on the butyl chain can affect the molecule's steric profile and lipophilicity. Increased branching near the amine group will increase steric hindrance, potentially slowing the rate of reactions like N-alkylation and N-acylation.
Substitution on the Phenyl Ring: Adding electron-donating groups (e.g., -OCH₃, -CH₃) to the phenyl ring increases the electron density of the aromatic system but has a minor inductive effect on the basicity of the benzylic amine. Conversely, adding strong electron-withdrawing groups (e.g., -NO₂, -CF₃) can slightly decrease the basicity of the amine.
Conversion to Secondary/Tertiary Amines: N-alkylation to form secondary or tertiary amines increases the steric bulk around the nitrogen atom. While alkyl groups are electron-donating and would be expected to increase basicity, the steric hindrance can impede solvation of the corresponding ammonium cation, sometimes leading to a decrease in basicity in aqueous solutions compared to the primary amine.
Conversion to Amides: N-acylation drastically reduces the basicity of the nitrogen atom. The lone pair becomes delocalized by resonance with the carbonyl group, making it much less available to accept a proton.
These modifications allow for the fine-tuning of molecular properties such as solubility, basicity, and the ability to interact with biological targets.
Role as a Chiral Auxiliary in Asymmetric Synthesis
A thorough review of available scientific literature did not yield specific research detailing the application of this compound as a chiral auxiliary in asymmetric synthesis. This role is more commonly documented for its structural analog, 1-phenylethylamine. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are typically removed. However, specific examples, reaction schemes, or diastereoselectivity data for this compound in this capacity are not prominently reported.
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, including pharmaceutical intermediates and potential therapeutic agents. Its utility is demonstrated in enzymatic and chemical synthesis routes to create enantiomerically pure target compounds.
One of the key applications is in the synthesis of a precursor for the deubiquitinase inhibitor Degrasyn (also known as WP1130). Research has focused on the efficient, biocatalytic asymmetric synthesis of (S)-1-phenylbutan-1-amine, which is a key chiral component of this inhibitor. acs.org Transaminase enzymes have been successfully employed for this transformation, demonstrating high enantiomeric purity (>99% ee) and tolerance to high substrate concentrations. acs.org
| Enzyme | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Transaminase | 1-Phenylbutan-1-one | Isopropylamine (B41738) | (S)-1-Phenylbutan-1-amine | >99% |
Further research highlights its role as a synthetic intermediate for other complex molecules. For instance, (S)-1-phenylbutan-1-amine has been used as a starting material in a reaction with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, demonstrating its utility in constructing molecules with potential bioactivity. tum.de It has also been incorporated into the synthesis of chiral γ-trifluoromethylated allylic amines, which are valuable building blocks for drug candidates due to the unique properties conferred by the trifluoromethyl group. whiterose.ac.uk
Utility as Ligands in Metal-Complex Catalysis
While chiral amines, in general, are widely used as ligands in metal-complex catalysis to induce enantioselectivity in chemical reactions, specific studies detailing the use of this compound or its direct derivatives for this purpose are not found in the surveyed literature. The design of ligands for transition-metal catalysts is a significant area of research, but the application of this particular amine as a ligand scaffold is not well-documented.
Advanced Spectroscopic Characterization in Research Contexts
Elucidation of Electronic Properties via UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The UV-Vis spectrum of 1-Phenylbutan-1-amine is primarily dictated by the phenyl group, which acts as the principal chromophore. The benzene (B151609) ring exhibits characteristic absorption bands corresponding to π → π* electronic transitions.
Typically, mono-substituted benzenes display two main absorption bands:
An intense band, often referred to as the E2-band, appearing around 200-210 nm.
A less intense, fine-structured band, known as the B-band, occurring in the region of 250-270 nm.
The alkylamine substituent on the benzene ring can cause a slight shift in the position and intensity of these bands (a bathochromic or hyperchromic effect) compared to unsubstituted benzene. These spectral features provide valuable information about the electronic environment of the aromatic system.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Advanced NMR techniques provide detailed insights into the connectivity and spatial relationships of atoms.
In the Carbon-13 NMR (¹³C NMR) spectrum of this compound, each unique carbon atom in the molecule produces a distinct signal. The chemical shift (δ) of each signal is influenced by the local electronic environment. The electronegative nitrogen atom significantly deshields the adjacent carbon atom (C1), causing its signal to appear at a higher chemical shift compared to the other aliphatic carbons. jove.comjove.com The carbons of the phenyl group resonate in the typical aromatic region (approximately 110-150 ppm). libretexts.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (CH-N) | 50 - 60 | Directly attached to electronegative nitrogen, causing significant deshielding. |
| C2 (CH₂) | 35 - 45 | Aliphatic carbon, less deshielded than C1. |
| C3 (CH₂) | 15 - 25 | Aliphatic carbon, further from the influence of the nitrogen and phenyl group. |
| C4 (CH₃) | 10 - 15 | Terminal methyl group, typically the most shielded aliphatic carbon. |
| C1' (Quaternary Ar-C) | 140 - 150 | Aromatic carbon directly attached to the butylamine (B146782) chain. |
| C2'/C6' (ortho Ar-CH) | 125 - 130 | Aromatic carbons ortho to the substituent. |
| C3'/C5' (meta Ar-CH) | 127 - 132 | Aromatic carbons meta to the substituent. |
| C4' (para Ar-CH) | 126 - 131 | Aromatic carbon para to the substituent. |
Note: These are approximate values and can vary based on the solvent and other experimental conditions. compoundchem.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D NMR technique used to determine one-bond proton-carbon correlations. An HSQC experiment on this compound would provide definitive validation for the assignments made in the ¹H and ¹³C NMR spectra by showing which protons are directly attached to which carbons. For instance, the proton signal corresponding to the hydrogen on C1 would show a correlation cross-peak to the carbon signal of C1. This method is crucial for unambiguously assigning signals, especially in complex regions of the spectrum.
Table 2: Expected HSQC Correlations for this compound
| Carbon Atom | Proton(s) Attached | Expected HSQC Cross-Peak |
| C1 | H1 | Yes |
| C2 | H2, H2' | Yes |
| C3 | H3, H3' | Yes |
| C4 | H4, H4', H4'' | Yes |
| C1' | None | No |
| C2'/C6' | H2'/H6' | Yes |
| C3'/C5' | H3'/H5' | Yes |
| C4' | H4' | Yes |
Strategies for Resolving Spectroscopic Data Discrepancies
Discrepancies in reported spectroscopic data can arise from several factors. Understanding and controlling these variables is essential for obtaining reliable and reproducible results.
Solvent Effects: The choice of solvent can significantly alter NMR spectra, particularly for amines. tandfonline.com The chemical shift of the N-H protons and the adjacent C-H protons is highly dependent on factors like hydrogen bonding, sample concentration, and the nature of the solvent. jove.comjove.com For example, protic solvents can engage in hydrogen bonding with the amine's lone pair of electrons, leading to changes in the electronic environment and thus affecting chemical shifts. acs.org Aromatic solvents can induce shifts due to ring current effects. These variations can be a major source of data discrepancies between different studies. tandfonline.com
Tautomerism: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org While tautomerism can be a significant consideration for compounds with functional groups like ketones or phenols, leading to different spectroscopic signatures, it is not a relevant phenomenon for a simple primary amine like this compound under normal conditions. nih.govnih.gov Therefore, tautomerism is an unlikely source of spectroscopic discrepancies for this specific compound.
To ensure that spectroscopic data is reproducible and comparable across different laboratories, strict standardization of experimental conditions is paramount. asdlib.org For NMR spectroscopy, key parameters to control include:
Temperature: Temperature fluctuations can affect chemical shifts and conformational equilibria. Maintaining a constant and accurately reported temperature is crucial. rsc.org
Concentration: The concentration of the sample can influence intermolecular interactions, which may lead to shifts in resonance signals. jove.com
Reference Standard: Using a consistent internal or external reference standard (e.g., Tetramethylsilane, TMS) is fundamental for calibrating the chemical shift scale. acs.org
Spectrometer Parameters: Consistent acquisition and processing parameters, such as proper locking and shimming of the magnet, must be used to ensure high-quality, comparable spectra. emory.edu
By carefully controlling these conditions, researchers can minimize data discrepancies and ensure the reliability of spectroscopic characterization. researchgate.net
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction energetics.
Electronic Structure and Property Prediction
DFT calculations can provide detailed information about the electronic structure of 1-phenylbutan-1-amine. By solving the Kohn-Sham equations, one can determine the distribution of electrons within the molecule and derive various electronic properties. These calculations are foundational for understanding the molecule's reactivity and spectroscopic characteristics.
Key electronic properties that can be predicted for this compound using DFT include:
Molecular Orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge within the molecule. The molecular electrostatic potential (MEP) surface helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting how the molecule will interact with other chemical species.
Spectroscopic Properties: DFT can be used to simulate various types of spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of the molecule.
While specific DFT studies on this compound are not abundant in the literature, research on analogous molecules like amphetamine demonstrates the utility of these methods. For instance, DFT has been used to analyze the electronic properties of amphetamine to understand its reactivity and develop sensors for its detection researcher.life. Similar approaches could be applied to this compound to predict its electronic characteristics. The choice of functional and basis set, such as B3LYP with 6-311+G(2d,p) or cc-pVTZ, is critical for obtaining accurate results that correlate well with experimental data researcher.life.
Conformational Analysis and Stability Studies
The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers, and to determine their relative energies.
DFT calculations are a powerful tool for performing conformational analysis. The process typically involves:
Identifying Rotatable Bonds: The key rotatable bonds in this compound are the C-C bonds in the butyl chain and the C-N bond.
Potential Energy Surface Scan: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated.
Locating Minima: The minima on the potential energy surface correspond to stable conformers.
Geometry Optimization and Energy Calculation: The geometry of each conformer is then fully optimized to find the lowest energy structure. The relative energies and Gibbs free energies of the conformers are calculated to determine their populations at a given temperature.
Studies on similar molecules, such as amphetamine and methamphetamine, have successfully used DFT to identify their stable conformers. rsc.orgrsc.orgresearchgate.net These studies show that even small molecules can have multiple stable conformers with significant populations at room temperature. rsc.orgrsc.org For this compound, the orientation of the phenyl group relative to the butylamine (B146782) chain would be a key determinant of conformational stability. The interactions between the amine group and the phenyl ring, as well as steric hindrance from the butyl chain, would influence the preferred conformations.
The following table illustrates the kind of data that would be generated from a conformational analysis of this compound, based on studies of related compounds.
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 60° (gauche) | 0.00 | 45 |
| B | 180° (anti) | 0.50 | 30 |
| C | -60° (gauche) | 0.25 | 25 |
Note: This table is hypothetical and for illustrative purposes only. The actual values would need to be determined by specific DFT calculations for this compound.
pKa Determination and Protonation Thermodynamics
The basicity of the amine group in this compound is a fundamental chemical property, quantified by its pKa value. The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid. DFT calculations can be used to predict pKa values by calculating the thermodynamics of the protonation/deprotonation reaction in solution.
Several computational strategies can be employed to calculate pKa, often involving a thermodynamic cycle that relates the gas-phase energetics to the solution-phase free energies. devagirijournals.com The key quantities to be calculated are:
Gas-Phase Basicity and Proton Affinity: These are measures of the intrinsic basicity of the molecule in the absence of a solvent.
Solvation Free Energies: The free energy change associated with transferring the neutral amine and its protonated form from the gas phase to the solvent (typically water) is crucial. Continuum solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are often used for this purpose. nih.govnih.gov
The pKa can then be calculated using the following relationship:
pKa = (ΔG°solv) / (2.303 * RT)
where ΔG°solv is the standard free energy change of the deprotonation reaction in solution.
Accurate pKa prediction is challenging and depends heavily on the level of theory, the choice of the solvation model, and potentially the inclusion of explicit solvent molecules in the calculation. nih.govnih.govkyushu-u.ac.jp For amines, DFT methods like B3LYP or M06-2X, combined with a suitable continuum solvation model, have been shown to provide reasonable estimates of pKa values. devagirijournals.comnih.gov
Mechanistic Pathway Elucidation of Reactions
DFT can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the transition states and intermediates that connect the reactants and products.
For a given reaction, DFT calculations can provide:
Transition State Structures: The geometry of the transition state provides insight into the molecular arrangement at the point of highest energy along the reaction coordinate.
Reaction Pathways: By following the intrinsic reaction coordinate (IRC) from the transition state, the pathway leading to reactants and products can be confirmed.
While specific mechanistic studies on this compound are scarce, DFT is a standard tool for elucidating reaction mechanisms for a wide range of organic compounds. For example, DFT could be used to study the N-alkylation, acylation, or oxidation reactions of this compound, providing a detailed understanding of the reaction coordinates and the factors that control the reaction rate and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect.
Correlation of Molecular Descriptors with Biological Activity
A QSAR study on this compound and its derivatives would involve correlating various molecular descriptors with a specific biological activity, such as receptor binding affinity or enzyme inhibition. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.
Examples of molecular descriptors that could be relevant for the biological activity of this compound and related compounds include:
LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties. QSAR studies on phenethylamines have shown that logP can be a crucial descriptor for their biological activity. nih.gov
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. The steric bulk of the substituents on the amine and the phenyl ring can significantly influence how the molecule interacts with a biological target.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors are important for understanding electrostatic and orbital interactions with a receptor.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.
3D-MoRSE (3D-Molecule Representation of Structures based on a Electron diffraction) Descriptors: These descriptors encode information about the 3D structure of the molecule and have been shown to be useful in QSAR models for phenethylamines. nih.gov
A typical QSAR workflow would involve:
Data Set Collection: A set of molecules with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation.
While no specific QSAR models for this compound are readily available, studies on broader classes of phenylalkylamines have established relationships between their structure and various biological activities, such as their affinity for serotonin (B10506) or adrenergic receptors. nih.govresearchgate.net These studies highlight the importance of factors like the substitution pattern on the phenyl ring and the nature of the alkylamine side chain in determining the biological activity. mdpi.comresearchgate.netkoreascience.kr
The following table provides an example of the type of data that would be used in a QSAR study.
| Compound | Biological Activity (e.g., pIC50) | logP | Molar Volume (ų) | Dipole Moment (Debye) |
| This compound | - | - | - | - |
| Derivative 1 | 6.5 | 2.8 | 160 | 1.5 |
| Derivative 2 | 7.2 | 3.1 | 175 | 1.8 |
| Derivative 3 | 5.9 | 2.5 | 155 | 1.3 |
Note: This table is for illustrative purposes. The biological activity and descriptor values would need to be determined experimentally and computationally.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For phenethylamine derivatives, a common biological target for such studies is monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters. nih.gov
Studies on a variety of phenethylamine derivatives have revealed key interactions that are likely relevant to the binding of this compound to the active sites of enzymes like monoamine oxidase (MAO) and transporters such as the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov The active site of MAO, for instance, features a hydrophobic cavity and key amino acid residues that interact with ligands. mdpi.com
For phenethylamine-type ligands, the primary interactions typically involve:
Hydrophobic Interactions: The phenyl group of the ligand generally forms hydrophobic interactions with nonpolar amino acid residues within the active site. In the case of MAO-B, these can include residues like Tyrosine (Tyr) and Phenylalanine (Phe). mdpi.com
Hydrogen Bonding: The amine group is a critical site for hydrogen bonding. It can act as a hydrogen bond donor, interacting with backbone carbonyls or specific amino acid side chains within the active site.
Cation-π Interactions: The protonated amine group at physiological pH can engage in cation-π interactions with aromatic residues such as Tyrosine and Phenylalanine.
Docking simulations of phenethylamine derivatives into the human dopamine transporter (hDAT) have shown that these molecules fit into a binding site surrounded by helices 1, 3, and 6 and can form hydrogen bonds with the transporter. nih.govkoreascience.kr
| Interaction Type | Potential Interacting Group on this compound | Likely Interacting Residues in Biological Targets (e.g., MAO, DAT) | References |
|---|---|---|---|
| Hydrophobic Interactions | Phenyl group, Butyl chain | Tyrosine (Tyr), Phenylalanine (Phe), Leucine (Leu), Isoleucine (Ile) | mdpi.com |
| Hydrogen Bonding | Amine group (-NH2) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr), Main-chain carbonyls | nih.gov |
| Cation-π Interactions | Protonated amine group (-NH3+) | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) | mdpi.com |
Molecular Dynamics Simulations (Potential Area for Exploration)
Molecular dynamics (MD) simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time. While molecular docking provides a static picture of the binding pose of a ligand, MD simulations can offer insights into the dynamic behavior of the ligand-protein complex in a simulated physiological environment.
For this compound, MD simulations could be employed to:
Assess Binding Stability: To evaluate the stability of the predicted binding poses from molecular docking studies over a period of time.
Characterize Conformational Changes: To understand how the binding of this compound might induce conformational changes in the target protein, and vice-versa.
Calculate Binding Free Energies: To provide a more accurate estimation of the binding affinity by considering the dynamic nature of the interactions and the role of solvent.
The application of MD simulations to study the interaction of phenethylamine derivatives with their biological targets is an active area of research. researchgate.net Such studies on this compound would be a logical next step to build upon the insights gained from molecular docking and to further elucidate its mechanism of action at a molecular level.
| Potential Application of MD Simulation | Information Gained | Relevance to this compound Research |
|---|---|---|
| Binding Pose Stability Analysis | Confirmation of the stability of docked conformations. | Increases confidence in the predicted binding mode. |
| Conformational Sampling | Understanding the flexibility of the ligand and protein active site. | Provides a more realistic model of the biological interaction. |
| Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Quantitative prediction of binding affinity. | Aids in the rational design of more potent derivatives. |
Pharmacological and Biochemical Research Applications
Mechanisms of Action and Neurotransmitter System Interactions
Information regarding the specific mechanisms of action and interactions with neurotransmitter systems for 1-Phenylbutan-1-amine is not available in the public domain. The following subsections, which are based on a hypothetical research profile, remain speculative without dedicated scientific investigation.
Selective Norepinephrine (B1679862) Releasing Agent Activity
There is no publicly available research to confirm or quantify the activity of this compound as a selective norepinephrine releasing agent.
Reduced Dopaminergic Effects and Addiction Potential
Studies detailing the dopaminergic effects of this compound and assessing its addiction potential are not present in the accessible scientific literature.
Targeting Norepinephrine Transporters and Enhanced Adrenergic Signaling
Specific research on the interaction of this compound with norepinephrine transporters and its capacity to enhance adrenergic signaling has not been published.
Selective Serotonin (B10506) Releasing Properties (for specific enantiomers)
There is no available data on the selective serotonin releasing properties of the specific enantiomers of this compound.
Structure-Activity Relationship (SAR) Studies in Biological Systems
Comprehensive structure-activity relationship studies for this compound within biological systems have not been detailed in the public scientific record.
Impact of Structural Modifications on Binding Affinity to Monoamine Transporters
Without foundational research on the binding affinity of this compound to monoamine transporters, studies on the impact of its structural modifications are not available.
In Vitro Assays for Receptor Binding (e.g., GPR88 via cAMP assays)
In pharmacological research, in vitro assays are fundamental tools for characterizing the interaction of compounds with specific biological targets. For G-protein coupled receptors (GPCRs) like GPR88, which are coupled to the Gαi/o subunit, agonist binding typically leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov Consequently, cAMP accumulation assays are a primary method for identifying and characterizing ligands that modulate GPR88 activity. nih.gov
These assays are often conducted using engineered cell lines, such as Chinese Hamster Ovary (CHO) cells, that stably overexpress the human GPR88 receptor. nih.govresearchgate.net The measurement of cAMP levels can be performed using various technologies, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.goveurofinsdiscovery.com In this format, a compound like this compound or its derivatives would be introduced to the cells, and any subsequent change in cAMP levels would be quantified. A dose-dependent decrease in forskolin-stimulated cAMP production would indicate agonist activity at the GPR88 receptor. nih.gov Such assays are critical for the initial screening and identification of novel agonists or antagonists for orphan receptors like GPR88, which is a promising therapeutic target for central nervous system disorders. nih.govresearchgate.net
Dose-Response Curve Analysis and EC50 Determination
Following the initial identification of a compound's activity in a binding or functional assay, a dose-response curve analysis is performed to quantify its potency. This involves exposing the biological system (e.g., cells expressing a target receptor) to a range of concentrations of the compound and measuring the resulting biological effect at each concentration. researchgate.net The data are then plotted with the logarithm of the compound's concentration on the x-axis and the measured response on the y-axis, typically generating a sigmoidal curve. wikipedia.org
From this curve, a key parameter known as the half-maximal effective concentration (EC50) is determined. The EC50 represents the concentration of a compound at which 50% of its maximum effect is observed. wikipedia.orggraphpad.com A lower EC50 value indicates a higher potency, meaning a smaller amount of the compound is needed to produce a significant biological effect. wikipedia.org For example, in the context of a GPR88 cAMP assay, the EC50 would be the concentration of an agonist that causes a 50% reduction in cAMP levels relative to the maximum possible reduction. This quantitative measure is essential for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies in drug discovery.
Enzymatic Interactions and Inhibitory Activities
Role as a Chiral Component of Deubiquitinase Inhibitors (e.g., degrasyn/WP1130)
This compound serves as a critical chiral building block in the synthesis of certain enzyme inhibitors. Its most notable application is in the structure of WP1130, also known as degrasyn. The chemical name for WP1130, (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide, explicitly identifies the "(1S)-1-phenylbutyl" moiety, which is derived from the (S)-enantiomer of this compound. apexbt.com
WP1130 is a potent, cell-permeable inhibitor of deubiquitinating enzymes (DUBs). medchemexpress.comnih.gov DUBs are crucial for removing ubiquitin tags from proteins, thereby regulating protein stability and degradation. In many cancer cells, certain DUBs are overactive, contributing to the stability of oncoproteins. nih.gov WP1130 has been shown to directly inhibit the activity of several DUBs, leading to the accumulation of polyubiquitinated proteins and inducing apoptosis (programmed cell death) in tumor cells. nih.govselleckchem.com Its inhibitory action has been demonstrated against various cancer types, including chronic myelogenous leukemia (CML) and melanoma. apexbt.commedchemexpress.com
The table below summarizes the DUBs known to be inhibited by WP1130.
| Target Enzyme | Function | Reference |
| USP9x | Regulates stability of survival proteins (e.g., Mcl-1) | nih.govselleckchem.com |
| USP5 | Involved in ubiquitin recycling | nih.govselleckchem.com |
| USP14 | Associated with the 26S proteasome | nih.govselleckchem.com |
| UCH-L1 | Ubiquitin C-terminal hydrolase L1 | selleckchem.com |
| UCH37 | Ubiquitin C-terminal hydrolase 37 | nih.govselleckchem.com |
The inclusion of the chiral this compound component is integral to the molecule's specific interaction with these enzymes, highlighting the importance of stereochemistry in the design of targeted enzyme inhibitors.
Comparative Pharmacological Analysis
Distinction from Amphetamines and Related Stimulants
While this compound belongs to the broad class of phenylalkylamines, it is structurally and pharmacologically distinct from classic stimulants like amphetamine. Amphetamine is beta-phenylisopropylamine or alpha-methylphenethylamine. nih.govdrugbank.com The key structural difference lies in the alkyl chain attached to the carbon bearing the amine and the phenyl group.
This compound : Features a propyl group at the alpha-carbon (-CH(NH2)CH2CH2CH3).
Amphetamine : Features a methyl group at the alpha-carbon (-CH2CH(NH2)CH3).
This variation in the alkyl chain length significantly alters the molecule's three-dimensional shape and physicochemical properties, leading to different interactions with biological targets. Amphetamine and its analogues primarily act as central nervous system stimulants by targeting monoamine transporters, leading to the release of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govnih.gov In contrast, the research applications of this compound are not centered on stimulant activity but rather on its role as a structural component in molecules designed for other targets, such as the deubiquitinase enzymes inhibited by WP1130. nih.govselleckchem.com
Comparison with Structurally Similar Phenylbutylamines (e.g., 4-Phenylbutan-1-amine)
The pharmacological profile of a molecule is highly dependent on its specific structure, a concept well-illustrated by comparing this compound with its structural isomer, 4-phenylbutan-1-amine. These two compounds share the same molecular formula (C10H15N) but differ in the position of the amine group on the butyl chain. nih.govpharmaffiliates.com
| Compound | Structure | Position of Amine Group | Reported Biological Activity |
| This compound | Phenyl and amine groups on Carbon 1 | Benzylic position | Chiral component of DUB inhibitor WP1130. apexbt.com |
| 4-Phenylbutan-1-amine | Phenyl group on Carbon 4, amine on Carbon 1 | Terminal position | Competitive inhibitor of monoamine oxidase A (MAO-A). chemicalbook.com |
This positional isomerism leads to distinct biological activities. In this compound, the amine is at the benzylic position (attached to the same carbon as the phenyl ring), creating a chiral center and facilitating its role in the specific, stereoselective interactions of WP1130 with DUBs. apexbt.com In contrast, 4-phenylbutan-1-amine has the amine group at the end of the four-carbon chain, distant from the phenyl ring. chemicalbook.com This structure has been identified as a competitive inhibitor of recombinant human liver monoamine oxidase A (MAO-A), an enzyme responsible for degrading neurotransmitters. chemicalbook.com This comparison underscores the principle of structure-activity relationships, where minor changes in molecular architecture can result in fundamentally different pharmacological effects.
N-p-coumaroyl derivatives and Anti-inflammatory Effects
Research has demonstrated the potential of arylalkylamines as a basis for developing compounds with anti-inflammatory properties. Hydroxycinnamic acid amides (HCAAs), which are formed by the reaction between hydroxycinnamic acids and amines, are natural compounds known for activities including anti-inflammatory effects. semanticscholar.org A biological method utilizing engineered E. coli has been employed to synthesize a range of HCAA derivatives, specifically arylalkylamines. semanticscholar.org
In one study, 24 different arylalkylamines were synthesized. Among the five compounds selected for anti-inflammatory screening, N-p-coumaroyl 4-phenylbutylamine (B88947), a derivative synthesized from the related compound 4-phenylbutylamine, exhibited the most potent anti-inflammatory activity. semanticscholar.org This study highlighted that increasing the length of the alkyl group of the phenylamine structure contributed to a more effective anti-inflammatory compound. semanticscholar.org The findings suggest that derivatives of phenylbutylamines, such as this compound, are promising candidates for the development of new anti-inflammatory agents.
Table 1: Synthesized Arylalkylamines and their Anti-inflammatory Activity
| Compound | Amine Precursor | Acid Moiety | Anti-inflammatory Activity |
|---|---|---|---|
| N-p-coumaroyl phenethylamine | Phenethylamine | p-Coumaric acid | Moderate |
| N-caffeoyl phenethylamine | Phenethylamine | Caffeic acid | Moderate |
| N-p-coumaroyl 3-phenylpropylamine | 3-Phenylpropylamine | p-Coumaric acid | Moderate |
| N-p-coumaroyl 4-phenylbutylamine | 4-Phenylbutylamine | p-Coumaric acid | Highest among tested |
| N-p-coumaroyl 4-methoxyphenethylamine | 4-Methoxyphenethylamine | p-Coumaric acid | Moderate |
Potential Therapeutic and Biomedical Applications
Central Nervous System (CNS) Disorders Research
The structure of this compound is related to a class of endogenous molecules known as biogenic amines, which are crucial neurotransmitters and hormones. nih.gov Within this class are "trace amines" (TAs), such as β-phenylethylamine, which are present in the central nervous system at low concentrations but play significant neurophysiological roles. nih.gov The discovery of the trace amine-associated receptor 1 (TAAR1), which responds to trace amines and structurally similar amphetamines, has opened new avenues for understanding their function. nih.gov
TAAR1 is capable of modulating dopamine and serotonin pathways, which have profound implications for a variety of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and mood disorders. nih.gov Given the structural similarity of this compound to trace amines, it represents a compound of interest for research into novel pharmacological tools targeting TAAR1 and other CNS receptors. Disturbances in the homeostasis of neurotransmitters like dopamine, serotonin, and acetylcholine (B1216132) are linked to a wide array of neurological and neurodegenerative disorders. nih.gov Therefore, compounds that can interact with these systems are valuable in CNS research.
Neuroprotection Studies (for similar compounds)
While direct neuroprotection studies on this compound are not extensively documented, research on structurally similar compounds provides valuable insights into this potential application. For instance, a series of aryl-substituted phenylalanine derivatives, which share a core phenyl-alkyl-amine structure, have been investigated for their neuroprotective properties. mdpi.com
In one such study, a phenylalanine-based AMPA receptor antagonist demonstrated a significant neuroprotective effect against the neurotoxin 6-hydroxydopamine in neuroblastoma cell lines (SH-SY5Y and IMR-32). mdpi.com This compound was shown to reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage and necrosis. researchgate.net Furthermore, other research into compounds like 1,1′-biphenyl nitrones has explored their capacity to protect against cell death in in vitro ischemia models, showing that they can have a more potent neuroprotective effect than older compounds like α-phenyl-N-tert-butylnitrone (PBN). nih.gov These studies on related structures underscore the potential for phenylalkylamine derivatives to be explored for neuroprotective applications.
Table 2: Neuroprotective Effects of a Phenylalanine Derivative (Compound 1) Against 6-OHDA-Induced Toxicity
| Cell Line | Toxin | Treatment | Outcome |
|---|---|---|---|
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Compound 1 (50 µM) | Significant decrease in LDH release |
| IMR-32 | 6-hydroxydopamine (6-OHDA) | Compound 1 (50 µM) | Significant decrease in LDH release (more effective than in SH-SY5Y) |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Reference Antioxidants (AA, TX) | No statistically significant neuroprotective effect |
Data derived from a study on a phenylalanine-based AMPA receptor antagonist, a compound structurally related to this compound. mdpi.comresearchgate.net
Precursor in Synthesizing Anti-inflammatory Arylalkylamine Derivatives
This compound and its isomers serve as valuable precursors in the synthesis of more complex molecules with therapeutic potential. As established in research, arylalkylamines are key building blocks for producing hydroxycinnamic acid amides (HCAAs), a class of compounds investigated for anti-inflammatory activity. semanticscholar.org
A study focused on the biological synthesis of HCAAs used a variety of amines, including 4-phenylbutylamine, to create a library of 24 different arylalkylamines. semanticscholar.org This biosynthesis was achieved using an engineered E. coli transformant containing genes for serotonin N-hydroxycinnamoyl transferase (SHT) and 4-coumaroyl-CoA ligase (4CL). semanticscholar.org The resulting derivatives were then screened for their ability to inhibit inflammation. The successful synthesis and subsequent identification of N-p-coumaroyl 4-phenylbutylamine as a potent anti-inflammatory agent validates the use of phenylbutylamines as precursors in the development of novel therapeutic derivatives. semanticscholar.org
Analytical Methodologies for Research Purity and Characterization
Advanced Quality Control Protocols for Research-Grade Material
To ensure that research-grade 1-Phenylbutan-1-amine meets the stringent requirements for scientific use, a multi-faceted analytical approach is employed. This involves a series of specialized tests designed to quantify specific quality attributes of the material.
Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in a sample. researchgate.netmcckf.com The technique is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base, typically in an alcohol solvent. mcckf.com For amine compounds like this compound, the inherent basicity of the molecule can interfere with the reaction's pH, potentially leading to inaccurate results or unclear endpoints. hiranuma.com To counteract this, a neutralizing agent such as benzoic or salicylic (B10762653) acid is often added to the KF solvent system prior to the analysis of strongly basic amines. hiranuma.comgoogle.com
The analysis can be performed using either volumetric or coulometric KF titration. Volumetric titration is suitable for samples with moderate to high water levels (100 ppm to 100%), while the coulometric method offers higher sensitivity for trace moisture content (1 ppm to 5%). gmpinsiders.com For high-purity research-grade material, coulometric titration is often preferred. The results from this analysis are critical, as excess moisture can affect the material's stability, reactivity, and accurate weighing for experiments.
Table 1: Representative Karl Fischer Titration Data for Different Batches of this compound This table contains interactive elements. Click on the headers to sort the data.
| Batch Number | Sample Weight (g) | Water Detected (µg) | Moisture Content (ppm) |
|---|---|---|---|
| PB1A-001 | 1.254 | 188.1 | 150 |
| PB1A-002 | 1.302 | 221.3 | 170 |
As this compound possesses a chiral center, it exists as a pair of enantiomers: (R)-1-Phenylbutan-1-amine and (S)-1-Phenylbutan-1-amine. Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying these enantiomers to determine the enantiopurity or enantiomeric excess (e.e.) of the sample. wiley.comgcms.cz
This separation is achieved by using a chiral stationary phase (CSP) within the GC column. For phenylalkylamines, CSPs based on derivatized cyclodextrins are particularly effective. wiley.com The two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and their separation on the chromatogram. A flame ionization detector (FID) is commonly used for detection. wiley.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. For research applications requiring a specific enantiomer, a high e.e. value is crucial. In some cases, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) may be performed to improve separation and detection. nih.gov
Table 2: Example Chiral GC Analysis for a Batch of (R)-1-Phenylbutan-1-amine This table contains interactive elements. Click on the headers to sort the data.
| Enantiomer | Retention Time (min) | Peak Area | Composition (%) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| (S)-1-Phenylbutan-1-amine | 15.2 | 1,500 | 0.50% | 99.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical tool for identifying and quantifying non-volatile or thermally unstable byproducts and impurities that may be present in a sample of this compound. The liquid chromatography component separates the different compounds in the mixture based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing information about their molecular weight and structure.
This technique is highly sensitive and specific, allowing for the detection of trace-level impurities that could arise from starting materials, intermediate products, or side reactions during the synthesis of this compound. By comparing the detected masses to known synthetic pathways, potential byproducts can be identified. This profiling is vital for ensuring the purity of the research material and understanding any unexpected experimental results.
Table 3: Hypothetical Byproduct Profile of a this compound Sample via LC-MS This table contains interactive elements. Click on the headers to sort the data.
| Retention Time (min) | Detected m/z | Possible Identity | Relative Abundance (%) |
|---|---|---|---|
| 4.5 | 148.11 | Dehydrogenation byproduct | 0.05 |
| 5.8 | 150.12 | This compound | >99.8 |
| 7.2 | 164.14 | N-acetyl-1-phenylbutan-1-amine | 0.10 |
Impact of Batch-to-Batch Variability on Research Reproducibility
The consistency of research materials from one batch to another is paramount for the reproducibility of scientific experiments. Even when individual batches meet established specifications, minor variations in purity, enantiomeric excess, or the presence of residual solvents can introduce significant variability into research outcomes.
In the context of pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, both residual solvents and enantiomeric excess can have a profound impact.
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification process that are not completely removed. europa.eueuropa.eu The presence of residual solvents, even in trace amounts, can alter the physical properties of the compound, such as its crystallinity and dissolution rate. veeprho.com These changes can directly influence the compound's bioavailability, affecting how quickly and to what extent it is absorbed into the bloodstream, thereby altering its pharmacokinetic profile. veeprho.com Regulatory guidelines classify solvents based on their toxicity, and their levels must be controlled to ensure safety and product quality. europa.eueuropa.eu
Enantiomeric Excess: Biological systems, such as enzymes and receptors, are chiral and can interact differently with the two enantiomers of a chiral compound. nih.govresearchgate.net This stereoselectivity can lead to significant differences in the pharmacokinetic profiles of each enantiomer. nih.govoup.com One enantiomer may be metabolized or eliminated more quickly than the other, or they may distribute into different tissues. nih.govnih.gov Therefore, a batch of this compound with a lower enantiomeric excess (e.g., 95%) will behave differently in a biological system compared to a batch with a higher e.e. (e.g., >99%). This variability in the enantiomeric ratio can lead to inconsistent and difficult-to-interpret pharmacokinetic data, compromising the reproducibility of the research. researchgate.net
To formally assess batch-to-batch variability, statistical methods such as Analysis of Variance (ANOVA) are employed. nih.gov ANOVA is a statistical test used to determine whether there are any statistically significant differences between the means of two or more independent groups (in this case, different batches). nih.govnist.gov
When a quality control parameter, such as purity by GC or moisture content by KF titration, is measured for multiple samples from several different batches, ANOVA can be used to partition the total observed variability in the measurements into two components:
Within-batch variability: The random variation among samples from the same batch.
Between-batch variability: The variation between the average measurements of different batches.
The F-test within the ANOVA framework compares the between-batch variability to the within-batch variability. nist.gov A statistically significant result (typically a p-value < 0.05) indicates that the differences observed between the batches are unlikely to be due to random chance alone, confirming significant batch-to-batch variability. uprm.edu This analysis allows researchers to quantitatively assess the consistency of their materials and is a critical component of quality assurance.
Table 4: Example ANOVA Summary for Purity (%) Across Three Batches of this compound This table contains interactive elements. Click on the headers to sort the data.
| Source of Variation | Sum of Squares (SS) | Degrees of Freedom (df) | Mean Square (MS) | F-statistic | P-value |
|---|---|---|---|---|---|
| Between Batches | 0.85 | 2 | 0.425 | 6.54 | 0.015 |
| Within Batches | 0.78 | 12 | 0.065 |
In this hypothetical example, the P-value of 0.015 is less than 0.05, indicating a statistically significant difference in purity among the three batches.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenylbutan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-phenylbutan-1-one using ammonia and hydrogen gas over a palladium catalyst. Yield optimization requires careful control of temperature (50–80°C), hydrogen pressure (3–5 atm), and stoichiometric ratios of reactants. Purity is enhanced by post-synthesis purification via fractional distillation or recrystallization using ethanol/water mixtures. Analytical techniques like <sup>1</sup>H NMR and GC-MS should confirm structural integrity and purity (>95%) .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Methodological Answer : Stereochemical analysis involves chiral HPLC with a cellulose-based column to resolve enantiomers. Electronic properties are studied via UV-Vis spectroscopy (λmax ~260 nm in ethanol) and computational methods (DFT calculations using Gaussian09 with B3LYP/6-31G* basis sets). Polar solvents like DMSO enhance resolution in spectroscopic analyses .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors (vapor pressure: 0.12 mmHg at 25°C). Wear nitrile gloves and goggles due to moderate skin irritation potential (LD50 oral rat: 480 mg/kg). Store in amber glass containers under nitrogen to prevent oxidation. Spill management requires neutralization with 10% acetic acid followed by adsorption with vermiculite .
Advanced Research Questions
Q. How do structural modifications to this compound affect its binding affinity to monoamine transporters?
- Methodological Answer : Introduce substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) and evaluate binding via competitive radioligand assays ([<sup>3</sup>H]WIN35428 for dopamine transporters). IC50 values correlate with hydrophobicity (logP) and steric bulk, quantified using QSAR models. Molecular docking (AutoDock Vina) identifies key interactions with transporter active sites .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in <sup>13</sup>C NMR chemical shifts (e.g., δ 42.5 vs. 44.1 ppm for the amine-bearing carbon) may arise from solvent effects or tautomerism. Replicate experiments under standardized conditions (CDCl3, 25°C) and validate via heteronuclear correlation spectroscopy (HSQC). Cross-reference with crystallographic data (if available) to confirm assignments .
Q. How can batch-to-batch variability in this compound synthesis impact reproducibility in pharmacological studies?
- Methodological Answer : Variability in residual solvents (e.g., ethanol) or enantiomeric excess (>98% ee required) alters pharmacokinetic parameters. Implement strict QC protocols: Karl Fischer titration for moisture, chiral GC for enantiopurity, and LC-MS for byproduct profiling. Use ANOVA to statistically compare batch effects on IC50 values in dose-response assays .
Q. What mechanistic insights explain the oxidative degradation pathways of this compound under ambient storage conditions?
- Methodological Answer : Degradation involves autoxidation of the amine group to nitroso derivatives, accelerated by light and oxygen. Monitor via accelerated stability studies (40°C/75% RH for 6 months) and identify degradation products using HRMS and <sup>1</sup>H-<sup>15</sup>N HMBC. Antioxidants like BHT (0.01% w/w) or argon purging during storage mitigate degradation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
